gamma-Carotene

Description

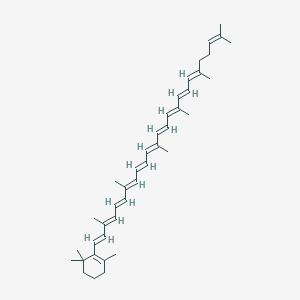

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-1,3,3-trimethylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56/c1-32(2)18-13-21-35(5)24-15-26-36(6)25-14-22-33(3)19-11-12-20-34(4)23-16-27-37(7)29-30-39-38(8)28-17-31-40(39,9)10/h11-12,14-16,18-20,22-27,29-30H,13,17,21,28,31H2,1-10H3/b12-11+,22-14+,23-16+,26-15+,30-29+,33-19+,34-20+,35-24+,36-25+,37-27+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQKOYFGHJYEFS-BXOLYSJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70897429 | |

| Record name | gamma-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70897429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

472-93-5 | |

| Record name | γ-Carotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=472-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Carotene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70897429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .GAMMA.-CAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH369M0SOE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | gamma-Carotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic Pathways of Gamma Carotene

Isoprenoid Precursor Synthesis: The MEP Pathway

The journey to gamma-carotene begins with the synthesis of universal five-carbon (C5) isoprenoid precursors. In plant plastids, where carotenoid biosynthesis occurs, this is accomplished via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. wikipedia.orgaocs.org This pathway is distinct from the mevalonate (B85504) (MVA) pathway found in the cytoplasm of plants, animals, and fungi. wikipedia.orgnih.gov The MEP pathway commences with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate, catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase (DXS). nih.govresearchgate.net A series of enzymatic reactions follows, ultimately producing the two essential isoprenoid building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govnih.gov

| Enzyme | Substrate(s) | Product |

| DXS (1-deoxy-D-xylulose 5-phosphate synthase) | Pyruvate, Glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose 5-phosphate (DXP) |

| DXR (DXP reductoisomerase) | DXP | 2-C-methyl-D-erythritol 4-phosphate (MEP) |

| IspD (CDP-ME synthetase) | MEP, CTP | 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) |

| IspE (CDP-ME kinase) | CDP-ME | 4-diphosphocytidyl-2-C-methyl-D-erythritol-2-phosphate (CDP-MEP) |

| IspF (MEcPP synthase) | CDP-MEP | 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MEcPP) |

| IspG (HMBPP synthase) | MEcPP | (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) |

| IspH (HMBPP reductase) | HMBPP | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) |

Geranylgeranyl Diphosphate (GGPP) Formation

Geranylgeranyl diphosphate (GGPP) is the direct C20 precursor for all carotenoids. frontiersin.orgnih.gov Its formation is catalyzed by the enzyme GGPP synthase (GGPPS), which assembles one molecule of DMAPP with three molecules of IPP through sequential head-to-tail condensations. nih.govfrontiersin.org GGPP stands at a critical metabolic fork, as it is also the precursor for other essential plastidial isoprenoids, including chlorophylls (B1240455), tocopherols (B72186) (Vitamin E), and gibberellins. oup.compnas.org The channeling of GGPP specifically toward carotenoid synthesis is therefore a key regulatory point, controlled in part by the direct interaction of GGPPS with the first enzyme of the carotenoid-specific pathway, phytoene (B131915) synthase. nih.gov

Early Carotenoid Pathway Intermediates Leading to Lycopene (B16060)

With the synthesis of GGPP, the pathway enters the dedicated carotenoid biosynthesis route. The subsequent steps involve the formation of the first C40 carotenoid, phytoene, followed by a series of modifications to produce the red, linear carotenoid, lycopene.

Phytoene Synthase (PSY)-Mediated Condensation

The first committed step in the carotenoid biosynthesis pathway is the head-to-head condensation of two molecules of GGPP to form the colorless C40 hydrocarbon, 15-cis-phytoene (B30313). frontiersin.orgnih.gov This reaction is catalyzed by phytoene synthase (PSY), which is widely regarded as the primary rate-limiting enzyme in carotenogenesis. nih.govfrontiersin.org The bifunctional enzyme first dimerizes the two GGPP molecules to create the intermediate prephytoene diphosphate, which is then converted to 15-cis-phytoene. frontiersin.orgebi.ac.uk The activity of PSY effectively governs the total metabolic flux into the carotenoid pathway. nih.gov

Desaturation and Isomerization Reactions

The conversion of the colorless 15-cis-phytoene into the vibrant red all-trans-lycopene is a complex process in plants and cyanobacteria, requiring four distinct enzymes to introduce four new double bonds and rearrange the stereochemistry of others. aocs.orgfrontiersin.org This sequence, sometimes called the poly-cis pathway, proceeds as follows:

Phytoene Desaturase (PDS): This enzyme introduces two double bonds into 15-cis-phytoene, leading to the formation of 9,15,9′-tri-cis-ζ-carotene. frontiersin.orgresearchgate.net

ζ-Carotene Isomerase (Z-ISO): The central cis-double bond at the C15 position is isomerized to a trans-configuration by Z-ISO, yielding 9,9′-di-cis-ζ-carotene. frontiersin.orgresearchgate.net

ζ-Carotene Desaturase (ZDS): ZDS introduces two more double bonds at the C7 and C7′ positions, resulting in the formation of 7,9,9′,7′-tetra-cis-lycopene (prolycopene). researchgate.netresearchgate.net

Carotenoid Isomerase (CRTISO): Finally, CRTISO catalyzes the isomerization of the remaining cis-double bonds to their all-trans configuration, producing the final, fully conjugated, linear molecule: all-trans-lycopene. aocs.orgfrontiersin.org

| Enzyme | Substrate | Product |

| Phytoene Desaturase (PDS) | 15-cis-Phytoene | 9,15,9′-tri-cis-ζ-carotene |

| ζ-Carotene Isomerase (Z-ISO) | 9,15,9′-tri-cis-ζ-carotene | 9,9′-di-cis-ζ-carotene |

| ζ-Carotene Desaturase (ZDS) | 9,9′-di-cis-ζ-carotene | 7,9,9′,7′-tetra-cis-lycopene (Prolycopene) |

| Carotenoid Isomerase (CRTISO) | 7,9,9′,7′-tetra-cis-lycopene | all-trans-Lycopene |

Enzymatic Cyclization of Lycopene to this compound

The formation of all-trans-lycopene marks a crucial branch point in the pathway. aocs.org The linear molecule can now undergo cyclization at one or both of its ends, a process that dictates whether the final products will be α- or β-carotene derivatives. The synthesis of this compound represents the first step down the β-carotene branch.

Lycopene β-Cyclase (LCYB) Mechanisms

This compound (β,ψ-carotene) is formed through the action of the enzyme Lycopene β-cyclase (LCYB). oup.complos.org This enzyme catalyzes the formation of a β-ionone ring at one of the ψ (psi) or acyclic ends of the lycopene molecule. frontiersin.orgbiorxiv.org This initial cyclization reaction converts the linear lycopene into the monocyclic this compound. frontiersin.org

The LCYB enzyme is capable of acting a second time on the remaining open ψ-end of this compound, which would add a second β-ring and form the bicyclic β-carotene. frontiersin.orgbiorxiv.org Therefore, this compound exists as a necessary intermediate in the LCYB-mediated synthesis of β-carotene from lycopene. frontiersin.orgoup.com The accumulation of this compound itself depends on the relative activities and substrate specificities of the cyclases present in a specific tissue or organism.

Alternative Cyclase Activities in Specific Microorganisms

While the cyclization of lycopene is a fundamental step in the formation of cyclic carotenoids, the specific enzymes and their activities can vary significantly among different microorganisms, leading to the production of this compound through distinct mechanisms. In some lower fungi, such as those belonging to the Chytridiomycota and Blastocladiomycota, this compound accumulates as the primary monocyclic carotenoid. nih.gov This is attributed to a modified lycopene cyclase that catalyzes the formation of only a single beta-ionone (B89335) ring at one end of the linear lycopene molecule. nih.gov

In the bacterium Deinococcus radiodurans, a specific type of lycopene cyclase known as CrtLm is responsible for the synthesis of this compound. frontiersin.org This enzyme selectively interacts with lycopene and performs an asymmetric cyclization, producing this compound. This action is distinct from other lycopene cyclases (CrtY-type) that typically cyclize both ends of the lycopene molecule to form beta-carotene (B85742) directly. frontiersin.org

Research into cyanobacteria has identified another family of lycopene cyclases. In cyanobacteria such as Synechococcus sp. PCC 7002, genes designated as CruA and CruP have been identified. mdpi.com When expressed in an E. coli strain engineered to produce lycopene, the primary product of the enzymatic activity of CruA is this compound. mdpi.com This indicates a specialized cyclase function geared towards the production of this specific monocyclic carotenoid. mdpi.com

| Microorganism/Group | Enzyme/Gene | Key Cyclase Characteristic |

|---|---|---|

| Lower Fungi (e.g., Chytridiomycota) | Modified Lycopene Cyclase | Catalyzes the formation of only one ionone (B8125255) ring, leading to the accumulation of monocyclic γ-carotene. nih.gov |

| Deinococcus radiodurans | CrtLm (Lycopene Cyclase) | Performs an asymmetric cyclization of lycopene to selectively produce γ-carotene. frontiersin.org |

| Cyanobacteria (e.g., Synechococcus sp.) | CruA / CruP | Primarily yields γ-carotene when acting on a lycopene substrate. mdpi.com |

This compound as a Precursor for Downstream Carotenoids

This compound is a critical intermediate compound in the biosynthesis of various other carotenoids. Its structure, featuring one cyclized beta-ring and one open psi-end, makes it a branch-point metabolite that can be directed into several different biosynthetic routes.

Conversion to Beta-Carotene

The most direct and well-documented metabolic fate of this compound is its conversion to the bicyclic carotenoid, beta-carotene. This transformation involves a second cyclization event at the open psi-end of the this compound molecule, forming a second beta-ring. This reaction is also catalyzed by a lycopene cyclase. researchgate.netmdpi.com

In many fungi, a single bifunctional enzyme is responsible for both the creation of this compound and its subsequent conversion to beta-carotene.

Neurospora crassa : This fungus possesses a bifunctional enzyme called al-2, which acts as both a phytoene synthase and a lycopene cyclase. Its cyclase activity first converts lycopene into this compound and then catalyzes the second cyclization of this compound to yield beta-carotene. uniprot.org

Xanthophyllomyces dendrorhous : In this yeast, the gene crtYB encodes a bifunctional protein that exhibits both phytoene synthase and lycopene cyclase activities. mdpi.com The lycopene cyclase function of this enzyme is responsible for converting lycopene into this compound and subsequently into beta-carotene. researchgate.netmdpi.com

| Organism | Precursor | Enzyme/Gene | Product |

|---|---|---|---|

| Neurospora crassa | γ-Carotene | al-2 | β-Carotene |

| Xanthophyllomyces dendrorhous | γ-Carotene | CrtYB | β-Carotene |

Transformations to Other Carotenoids in Microbes

Beyond its role as a direct precursor to beta-carotene, this compound serves as a key branch-point intermediate for the synthesis of other carotenoids in certain microorganisms.

In Deinococcus species, this compound can be further modified by a series of enzymes to produce different derivatives. These enzymes include C-1′,2′-hydratase (CruF), which adds a hydroxyl group, and C-3′,4′-desaturase (CrtD), which introduces a double bond. frontiersin.org Additionally, carotene ketolase (CrtO) can introduce a keto group at the C-4 position of the this compound ring. frontiersin.org The bacterium Rhodococcus erythropolis has been shown to produce 4-keto-γ-carotene, a direct derivative of this compound. researchgate.net

In some yeasts, environmental conditions can influence the metabolic pathway, causing a shift at the this compound branch point. For instance, in the yeast Sporobolomyces roseus, increased aeration can shift carotenoid biosynthesis away from the beta-carotene route and towards the production of torulene (B1238558) and torularhodin (B1231415). tandfonline.com This suggests a regulatory mechanism that controls the enzymatic steps following the formation of this compound. tandfonline.comjmb.or.kr The fungus Neurospora crassa also demonstrates the pathway's branching potential, where its al-2 enzyme can act on 3,4-didehydrolycopene to produce torulene, a different monocyclic carotenoid. uniprot.org

| Microorganism | Substrate | Enzyme (if identified) | Product(s) |

|---|---|---|---|

| Deinococcus sp. | γ-Carotene | CruF, CrtD, CrtO | Hydroxylated and ketolated γ-carotene derivatives. frontiersin.org |

| Rhodococcus erythropolis | γ-Carotene | Not specified | 4-keto-γ-carotene. researchgate.net |

| Sporobolomyces roseus / Rhodotorula sp. | γ-Carotene (as branch point) | Not specified | Torulene, Torularhodin. tandfonline.comjmb.or.kr |

Metabolic Transformations of Gamma Carotene in Non Human Organisms

Enzymatic Conversions in Microbes

Gamma-carotene (γ-carotene) serves as a crucial intermediate in the biosynthesis of various carotenoids in certain microorganisms. These enzymatic conversions are key to the production of a diverse array of pigments with different biological functions and potential applications.

In the pigmented yeast genus Rhodotorula, γ-carotene is a direct precursor to the carotenoid torulene (B1238558). jmb.or.krjmb.or.krmdpi.com The conversion of γ-carotene to torulene is an enzymatic dehydrogenation reaction, which involves the removal of two hydrogen atoms from the γ-carotene molecule. jmb.or.kr This process results in the formation of an additional conjugated double bond, specifically at the 3',4' position of the acyclic end of the molecule. jmb.or.krnih.gov This structural change is responsible for the distinct properties and color of torulene. The enzyme responsible for this conversion is a desaturase. researchgate.net In some Rhodotorula species, the production of torulene and its derivative, torularhodin (B1231415), can be the dominant pathway in carotenoid biosynthesis, sometimes favored over the conversion of γ-carotene to β-carotene. researchgate.net In mutants of Rhodosporidium toruloides, the metabolic flux can be diverted from torulene and torularhodin back to γ-carotene and β-carotene. nih.gov

| Precursor | Product | Organism | Transformation |

| γ-Carotene | Torulene | Rhodotorula sp. | Dehydrogenation |

Oxidative Cleavage and Apocarotenoid Formation

The breakdown of γ-carotene can occur through both enzymatic and non-enzymatic oxidative processes, leading to the formation of smaller molecules known as apocarotenoids. These derivatives have their own distinct biological activities.

Carotenoid cleavage dioxygenases (CCDs) are a family of non-heme iron enzymes that catalyze the oxidative cleavage of carbon-carbon double bonds within the carotenoid backbone. mdpi.com In vitro studies have demonstrated that certain CCDs can utilize γ-carotene as a substrate. For example, the fungal carotenoid oxygenase CarX from Fusarium fujikuroi has been shown to cleave γ-carotene. nih.gov This enzymatic reaction targets the 15,15' double bond, yielding retinal (a C20 apocarotenoid) and the corresponding acyclic C20 aldehyde, acycloretinal. nih.gov The presence of at least one β-ionone ring in the carotenoid substrate appears to be a requirement for the cleavage activity of this type of enzyme. nih.gov Similarly, other CCDs found across various organisms are known to cleave a wide range of carotenoids, suggesting that γ-carotene can be a substrate for these enzymes in different biological systems. tandfonline.comresearchgate.netoup.com

| Enzyme | Substrate | Product(s) | Organism (Enzyme Source) |

| Carotenoid Oxygenase (CarX) | γ-Carotene | Retinal, Acycloretinal | Fusarium fujikuroi |

Beyond enzymatic action, γ-carotene, like other carotenoids, is susceptible to non-enzymatic oxidation, often referred to as autoxidation. scielo.br This process is typically initiated by factors such as light, heat, and the presence of reactive oxygen species (ROS). scielo.brmdpi.com The mechanism of non-enzymatic oxidation is characterized by processes such as epoxidation, followed by the cleavage of the polyene chain into smaller apocarotenal (B190595) fragments. scielo.br These initial products can undergo further fragmentation, resulting in a variety of volatile compounds with low molecular weight. scielo.br The extensive system of conjugated double bonds in the γ-carotene molecule makes it an effective scavenger of singlet oxygen and other ROS, but this reactivity also makes it prone to degradation. mdpi.comnih.govnih.gov While the general principles of carotenoid autoxidation are established, the specific profile of degradation products from γ-carotene under various conditions is a complex area of study.

The oxidative cleavage of γ-carotene, whether enzymatic or non-enzymatic, generates a range of apocarotenoid species. A key apocarotenoid derived from the enzymatic cleavage of γ-carotene is acycloretinal, which is formed alongside retinal when cleaved by enzymes like CarX. nih.gov Apocarotenoids, in general, are a diverse class of compounds that include important molecules like retinoids (Vitamin A and its derivatives), which are vital for vision and gene regulation in animals. nih.govgoogle.com The formation of retinal from γ-carotene places it in the category of provitamin A carotenoids. wikipedia.orgwikipedia.org Other apocarotenoids can function as signaling molecules, pigments, and aroma compounds in various organisms. google.comgerli.com

| Parent Carotenoid | Cleavage Process | Derived Apocarotenoid | Biological Relevance |

| γ-Carotene | Enzymatic (CCD) | Acycloretinal | Cleavage product |

| γ-Carotene | Enzymatic (CCD) | Retinal | Provitamin A |

Reduction and Isomerization Pathways in Non-Human Animals

In non-human animals, ingested carotenoids like γ-carotene undergo various metabolic modifications. The primary metabolic conversions include oxidation, reduction, and isomerization of double bonds. nih.gov While animals cannot synthesize carotenoids de novo, they possess the enzymatic machinery to transform dietary carotenoids into other forms. nih.govwikipedia.org

For instance, some insects have been observed to convert γ-carotene absorbed from their food into torulene, which is subsequently converted to torularhodin. scielo.br This suggests a metabolic pathway involving dehydrogenation, similar to that found in microbes. The ability to convert γ-carotene, which contains one β-ionone ring, into retinol (B82714) (vitamin A) is a critical metabolic pathway in many herbivorous and omnivorous animals. wikipedia.orgwikipedia.orgebi.ac.uk This conversion is catalyzed by the enzyme β-carotene 15,15'-monooxygenase, which cleaves the molecule to produce retinal. wikipedia.orgwikipedia.org However, the efficiency of this conversion can vary significantly between species, with pure carnivores generally being poor converters. wikipedia.orgatamanchemicals.com The processes of reduction and isomerization can alter the structure and function of the carotenoid, potentially affecting its antioxidant capacity or its role as a vitamin precursor. nih.govmdpi.com

Biological Functions and Molecular Mechanisms of Gamma Carotene

Role in Photosynthetic Organisms

Gamma-carotene (γ-carotene), a member of the carotene class of carotenoids, is a crucial intermediate in the biosynthesis of bicyclic carotenoids, such as beta-carotene (B85742), in plants and some photosynthetic microbes. atamanchemicals.comwikipedia.orgebi.ac.uk It is formed from the cyclization of lycopene (B16060) by the enzyme lycopene cyclase. wikipedia.orgebi.ac.uk Beyond its role as a precursor, γ-carotene actively participates in the core processes of photosynthesis: light harvesting and photoprotection. taylorandfrancis.comwikipedia.org

Light Harvesting Mechanisms

Carotenoids are indispensable accessory pigments in the photosynthetic apparatus of plants, algae, and cyanobacteria. wikipedia.orgnih.govnih.gov Their molecular structure, characterized by a long chain of conjugated double bonds, allows them to absorb light in the 400-550 nm range of the solar spectrum, a region where chlorophylls (B1240455) absorb less effectively. wikipedia.orgresearchgate.net

This compound, along with other carotenoids, harvests this light energy and transfers it to chlorophyll (B73375) molecules within the pigment-protein complexes of the photosystems. nih.govjst.go.jp This process, known as singlet-singlet energy transfer, efficiently channels the absorbed energy into the photosynthetic reaction centers, thereby broadening the spectrum of light usable for photosynthesis. nih.govnih.gov In the green sulfur bacterium Chlorobaculum tepidum, γ-carotene is a major carotene found in the light-harvesting chlorosome antenna complex. asm.orgnih.gov Similarly, in the LH2 and LH1 antenna complexes of some purple bacteria, γ-carotene is present and participates in energy transfer to bacteriochlorophyll, although the efficiency can be variable. nih.govbiorxiv.org

Photoprotection Against Excess Light

Under conditions of high light intensity, photosynthetic organisms can absorb more energy than they can utilize, leading to the formation of potentially damaging reactive oxygen species (ROS). wikipedia.orgnih.gov Carotenoids, including γ-carotene, play a vital photoprotective role through several mechanisms. taylorandfrancis.comnih.gov

A primary defense is the quenching of triplet-excited chlorophyll (³Chl), which is formed when the photosynthetic reaction centers become saturated. wikipedia.org If not deactivated, ³Chl can react with molecular oxygen (O₂) to produce highly reactive singlet oxygen (¹O₂). wikipedia.orgnih.gov Carotenoids with nine or more conjugated double bonds are effective at quenching ³Chl* via a triplet-triplet energy transfer, a higher energy state transfer that dissipates the excess energy as heat. nih.govmdpi.com This prevents the formation of singlet oxygen and protects the photosynthetic machinery from photo-oxidative damage. nih.govnih.gov This mechanism is a key component of non-photochemical quenching (NPQ), a process that safely dissipates excess excitation energy. tandfonline.com

Furthermore, carotenoids are essential structural components that help assemble and stabilize the pigment-protein complexes within the photosynthetic membranes, which is itself a form of protection. nih.govresearchgate.net Studies on mutants lacking carotenoids show that these pigments are indispensable for the proper assembly of photosystem II (PSII) complexes. nih.gov

Antioxidant Activities at a Molecular Level

The same structural features that allow γ-carotene to participate in photosynthesis also endow it with potent antioxidant properties. atamanchemicals.comcaringsunshine.com It can directly neutralize harmful reactive oxygen species, thereby protecting cells from oxidative damage. nih.govcaringsunshine.com

Quenching of Reactive Oxygen Species

This compound is an effective scavenger of various ROS. atamanchemicals.com Its extended system of conjugated double bonds allows it to efficiently quench singlet oxygen (¹O₂) through a physical mechanism. nih.gov The carotenoid absorbs the energy from ¹O₂, converting it back to its ground state (triplet oxygen), and dissipates the absorbed energy as heat through vibrational motion without being chemically altered. nih.gov

In addition to singlet oxygen, γ-carotene can scavenge other ROS, including hydroxyl radicals, superoxide (B77818) anions, and peroxynitrite. atamanchemicals.com It can also react directly with lipid peroxyl radicals, acting as a chain-breaking antioxidant to interrupt the propagation of lipid peroxidation. atamanchemicals.commdpi.com This chemical reaction involves the addition of the radical species to the carotenoid molecule, forming a resonance-stabilized carotenoid-radical adduct, which effectively delocalizes the unpaired electron and halts the damaging chain reaction. mdpi.com

Research Findings on ROS Quenching

| Reactive Oxygen Species | Action of this compound | Reference |

|---|---|---|

| Singlet Oxygen (¹O₂) | Physical quenching via energy transfer | nih.gov |

| Hydroxyl Radical (•OH) | Scavenging | atamanchemicals.com |

| Superoxide Anion (O₂⁻) | Scavenging | atamanchemicals.com |

| Peroxynitrite (ONOO⁻) | Scavenging | atamanchemicals.com |

Protection Against Oxidative Damage

By neutralizing ROS, γ-carotene protects vital cellular components, such as lipids, proteins, and DNA, from oxidative damage. caringsunshine.commdpi.com Its ability to inhibit lipid peroxidation is particularly important for maintaining the integrity and fluidity of cellular membranes. atamanchemicals.com However, the antioxidant activity of carotenoids can be dependent on the partial pressure of oxygen; at very high oxygen pressures, they may exhibit pro-oxidant effects. atamanchemicals.com

The antioxidant mechanism involves several potential actions, including electron transfer, hydrogen abstraction, and the formation of radical adducts. mdpi.com These actions effectively reduce the concentration of radical species that would otherwise damage biological molecules. mdpi.commdpi.com

Participation in Cellular Adaptive Responses in Microorganisms

In various microorganisms, the synthesis and accumulation of carotenoids, including γ-carotene, are recognized as an adaptive response to environmental stresses. mdpi.comresearchgate.netnih.gov These pigments provide a survival advantage under adverse conditions such as excessive radiation, oxidative stress, and temperature fluctuations. mdpi.comnih.gov

The production of carotenoids is often transcriptionally activated in response to stress. mdpi.comresearchgate.net For example, exposure to UV light can trigger an upregulation of genes in the carotenoid biosynthetic pathway in cyanobacteria and other microbes. frontiersin.orgfrontiersin.org This response helps protect the cells from DNA damage and other harmful effects of UV radiation. mdpi.com In the fungus Blakeslea trispora, γ-carotene is a key intermediate, and its synthesis is part of a broader response to external stimuli. mdpi.com Similarly, carotenoids are involved in the adaptive response of microbial membranes to low temperatures, helping to maintain membrane fluidity and resistance to freeze-thaw stress. mdpi.comresearchgate.net

Table of Mentioned Compounds

| Compound Name | Class/Type |

|---|---|

| This compound (γ-Carotene) | Carotene (Carotenoid) |

| Alpha-Carotene | Carotene (Carotenoid) |

| Beta-Carotene (β-Carotene) | Carotene (Carotenoid) |

| Lycopene | Carotene (Carotenoid) |

| Chlorophyll | Photosynthetic Pigment |

| Bacteriochlorophyll | Photosynthetic Pigment |

| Singlet Oxygen (¹O₂) | Reactive Oxygen Species |

| Hydroxyl Radical (•OH) | Reactive Oxygen Species |

| Superoxide Anion (O₂⁻) | Reactive Oxygen Species |

| Peroxynitrite (ONOO⁻) | Reactive Nitrogen Species |

| Peroxyl Radical (ROO•) | Reactive Oxygen Species |

| Neurosporaxanthin | Apocarotenoid |

| Lutein | Xanthophyll (Carotenoid) |

| Zeaxanthin | Xanthophyll (Carotenoid) |

| Violaxanthin | Xanthophyll (Carotenoid) |

| Neoxanthin | Xanthophyll (Carotenoid) |

| Antheraxanthin | Xanthophyll (Carotenoid) |

| Beta-Cryptoxanthin | Xanthophyll (Carotenoid) |

| Echinenone | Ketocarotenoid |

| Canthaxanthin | Ketocarotenoid |

| Myxoxanthophyll | Glycoside Carotenoid |

| Torulene (B1238558) | Carotenoid |

Membrane Fluidity Regulation

Carotenoids are recognized for their role in modulating the physical properties of biological membranes. researchgate.netresearchgate.net These rigid, rod-like molecules can intercalate into the lipid bilayer, influencing its fluidity, thickness, and permeability. researchgate.netresearchgate.net The interaction between the rigid structure of the carotenoid and the acyl chains of membrane lipids leads to a rigidification of the membrane in its fluid phase. researchgate.net This modulation is crucial for protecting the membrane against oxidative damage by limiting the penetration of oxygen into the hydrophobic core. researchgate.net

While much of the research has focused on carotenoids as a general class or on specific xanthophylls, some studies provide insight into the role of carotenes like this compound (γ-carotene). Research on Arabidopsis thaliana mutants with a high lutein-to-carotene ratio has shown that these changes are associated with compromised thylakoid membrane fluidity. researchgate.netnih.gov In these mutants, there is a notable accumulation of both δ-carotene and γ-carotene within plastoglobules, which correlates with the observed alterations in membrane characteristics. nih.gov This suggests a direct link between the concentration and type of carotenes, including γ-carotene, and the physical state of the thylakoid membranes. nih.gov The general mechanism involves carotenoids condensing the lateral packing of lipids, which can make the membrane stiffer and thicker. rsc.org The specific effect can depend on the carotenoid's structure and its concentration within the membrane. researchgate.netrsc.org

Response to Environmental Stresses

Organisms synthesize carotenoids as a protective measure against a variety of environmental stresses, including oxidative stress, UV radiation, and nutrient limitation. mdpi.commdpi.com These pigments function as potent antioxidants, protecting cells from damage caused by reactive oxygen species (ROS). plos.orgmdpi.com The accumulation of carotenoids is a common adaptive response observed in many microorganisms when exposed to harsh conditions. mdpi.comresearchgate.net

A significant body of research highlights the role of γ-carotene in the stress response of the fungus Blakeslea trispora. Studies have shown that when B. trispora is subjected to oxidative stress, induced by compounds like hydroperoxides or butylated hydroxytoluene (BHT), there is a substantial increase in the production of carotenoids. mdpi.comirost.ir Under these conditions, the composition of the accumulated carotenoids is altered, often showing a significant increase in the proportion of γ-carotene. irost.ir In one study, oxidative stress induced by hydroperoxides and ROS resulted in a carotenoid mixture consisting of 71% β-carotene, 26% γ-carotene, and 3% lycopene. mdpi.com This demonstrates a specific upregulation of γ-carotene synthesis as part of the cellular defense mechanism against oxidative damage. mdpi.comirost.ir This response is believed to enhance the organism's tolerance and survival under environmentally challenging conditions. mdpi.com

| Carotenoid | Percentage of Total Carotenoids |

|---|---|

| β-Carotene | 71% |

| γ-Carotene | 26% |

| Lycopene | 3% |

Precursor Role in Phytohormone Synthesis (e.g., Abscisic Acid, Strigolactones)

This compound is a pivotal intermediate in the biosynthesis of β-carotene, a precursor to essential plant hormones that regulate growth, development, and stress responses. rsc.orgmdpi.comwikipedia.org

The synthesis of β-carotene from the linear carotenoid lycopene occurs via a two-step cyclization reaction. jmb.or.kr The enzyme lycopene β-cyclase first catalyzes the formation of a single β-ring at one end of the lycopene molecule, producing the monocyclic γ-carotene. mdpi.com Subsequently, the same enzyme acts on the other end of γ-carotene to form a second β-ring, completing the synthesis of the bicyclic β-carotene. jmb.or.kr

This β-carotene then serves as the substrate for the synthesis of crucial phytohormones:

Abscisic Acid (ABA): This hormone is central to regulating seed dormancy and responses to environmental stress. rsc.orgresearchgate.net The biosynthesis of ABA proceeds from β-carotene, which is converted through a series of enzymatic steps into xanthophylls like zeaxanthin, violaxanthin, and finally 9-cis-neoxanthin. rsc.org This 9-cis-epoxycarotenoid is then cleaved by the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED) to produce xanthoxin, the direct precursor to ABA. rsc.org Therefore, γ-carotene plays an indirect but essential role as a necessary intermediate in the production of the ultimate ABA precursor.

Strigolactones (SLs): These hormones regulate plant architecture, particularly shoot branching, and mediate interactions with symbiotic fungi in the rhizosphere. mdpi.comosti.gov The strigolactone biosynthesis pathway begins with all-trans-β-carotene. osti.gov This molecule is first isomerized to 9-cis-β-carotene. mdpi.com The 9-cis isomer is then sequentially cleaved by carotenoid cleavage dioxygenases (CCD7 and CCD8) to form carlactone, the precursor for all strigolactones. mdpi.com As the direct precursor to β-carotene, γ-carotene is fundamental to supplying the substrate required for strigolactone synthesis. mdpi.comosti.gov

| Intermediate Compound | Key Enzyme(s) | Product | Ultimate Phytohormone Family |

|---|---|---|---|

| Lycopene | Lycopene β-cyclase | γ-Carotene | Abscisic Acid & Strigolactones |

| γ-Carotene | Lycopene β-cyclase | β-Carotene | |

| β-Carotene | Multiple (e.g., hydroxylases, epoxidases) | 9-cis-Epoxycarotenoids (e.g., 9-cis-neoxanthin) | Abscisic Acid (ABA) |

| β-Carotene | Isomerase, CCD7, CCD8 | Carlactone | Strigolactones (SLs) |

Biotechnological Production of Gamma Carotene

Microbial Fermentation Systems

A diverse range of microorganisms, including yeasts, fungi, and engineered bacteria, have been identified and developed for the production of γ-carotene. These systems leverage the natural metabolic pathways of the organisms or introduce engineered pathways to synthesize this valuable compound.

Red yeasts are prominent producers of carotenoids, with several genera known to accumulate γ-carotene. encyclopedia.pubmdpi.com

Rhodotorula spp. : Various species within the Rhodotorula genus are known to synthesize a mixture of carotenoids, including β-carotene, torulene (B1238558), torularhodin (B1231415), and γ-carotene. mdpi.comjmb.or.kr For instance, Rhodotorula sp. KF-104, isolated from vine, produces these four carotenoids. jmb.or.kr The teleomorph of Rhodotorula is Rhodosporidium, and these names are often used interchangeably in scientific literature. mdpi.com Strains of Rhodotorula have been shown to produce γ-carotene, although it is often not the primary carotenoid. nih.govmdpi.com The carotenoid profile within Rhodotorula can be influenced by various factors, including the specific strain and cultivation conditions. mdpi.com

Sporobolomyces : This genus also includes species capable of producing γ-carotene. nih.govmdpi.com Research on Sporobolomyces roseus has identified γ-carotene as one of the main carotenoids produced. researchgate.net Similarly, studies on Sporobolomyces ruberrimus have confirmed the production of γ-carotene alongside other carotenoids like torularhodin, torulene, and β-carotene. mdpi.comresearchgate.netleitir.is

Rhodosporidium spp. : As the teleomorph of Rhodotorula, Rhodosporidium species are also significant carotenoid producers. mdpi.com Studies have identified γ-carotene in the carotenoid profiles of various Rhodosporidium species. cdnsciencepub.comnih.gov For example, Rhodosporidium paludigenum strain 2663 has been shown to co-produce γ-carotene with β-carotene, torulene, and torularhodin. nih.gov Genetic modification of Rhodosporidium toruloides has led to mutant strains with altered carotenoid profiles, diverting metabolic flux towards the production of γ-carotene and β-carotene. nih.gov

Table 1: Gamma-Carotene Production in Various Yeast Species

| Yeast Genus | Species | Other Major Carotenoids Produced | Reference(s) |

|---|---|---|---|

| Rhodotorula | Rhodotorula sp. KF-104 | β-carotene, torulene, torularhodin | jmb.or.kr |

| Sporobolomyces | Sporobolomyces roseus | Torulene, β-carotene | researchgate.net |

| Sporobolomyces ruberrimus | Torularhodin, torulene, β-carotene | mdpi.comresearchgate.netleitir.is | |

| Rhodosporidium | Rhodosporidium paludigenum 2663 | β-carotene, torulene, torularhodin | nih.gov |

| Rhodosporidium toruloides (mutants) | β-carotene | nih.gov |

The filamentous fungus Blakeslea trispora is a well-established industrial producer of carotenoids, primarily β-carotene and its precursor, lycopene (B16060). mdpi.com However, under specific fermentation conditions, it can also accumulate significant amounts of γ-carotene. mdpi.comnih.govlancs.ac.uk The production of carotenoids in B. trispora is significantly enhanced by the co-fermentation of its two sexual mating types. inchem.org Studies have shown that the composition of the culture medium, particularly the carbon source and the addition of plant oils, can influence the relative proportions of β-carotene, γ-carotene, and lycopene. nih.govlancs.ac.uk For instance, when grown on a medium containing deproteinized hydrolyzed whey supplemented with plant oils, B. trispora produced a carotenoid mixture consisting of 60.1% β-carotene, 32.5% γ-carotene, and 7.4% lycopene at the point of maximum carotenoid concentration. nih.gov Another study highlighted that oxidative stress could increase the total carotenoid production, with the resulting mixture containing 71% β-carotene and 26% γ-carotene. mdpi.com

Optimization Strategies for Enhanced Production

To improve the economic viability of microbial γ-carotene production, various optimization strategies are employed. These strategies focus on manipulating the cultivation environment and the composition of the growth medium to maximize yield and productivity. nih.govsemanticscholar.org

The physical and chemical conditions of the fermentation process play a crucial role in microbial growth and metabolite production. semanticscholar.orgwalshmedicalmedia.com

Temperature : Temperature significantly affects enzyme activity and, consequently, carotenoid biosynthesis. mdpi.com For Rhodotorula species, optimal temperatures for carotenoid production can differ from those for biomass growth. For example, one study on R. glutinis found the optimal temperature for carotenoid production to be 15°C, while biomass was higher at 25°C. mdpi.com In some cases, temperatures above 30°C can lead to a decrease in carotenoid production due to potential enzyme denaturation. mdpi.com

pH : The pH of the culture medium influences nutrient uptake and enzyme function. mdpi.com For Rhodotorula mucilaginosa, increasing the pH from 3.0 to 7.0 was shown to increase both cell growth and total carotenoid content. mdpi.com In another study with the same species, a pH of 5 was found to be optimal for the production of carotenoids. ktu.lt The optimal pH can be strain-specific, with a study on a particular R. glutinis strain reporting an optimal pH of 6.2. mdpi.com

Stress Induction : Inducing metabolic stress can be a powerful strategy to enhance the accumulation of secondary metabolites like carotenoids. mdpi.com Oxidative stress, for instance, induced by hydroperoxides, has been shown to significantly increase carotenoid production in B. trispora. mdpi.com Similarly, osmotic stress and specific light irradiation conditions can alter the carotenoid profile in yeasts. mdpi.com For example, white light irradiation has been found to increase torularhodin production in some yeasts. mdpi.com Light exposure, in general, is a critical factor, with studies showing that both light quality and intensity can modulate carotenoid production in various microorganisms. jte.edu.vnnih.gov

The composition of the growth medium, particularly the sources of carbon and nitrogen, is fundamental to achieving high yields of carotenoids. sciensage.info

Carbon Sources : The type and concentration of the carbon source directly impact the metabolic flux towards carotenoid biosynthesis. sciensage.info Various sugars like glucose, fructose, sucrose, and lactose (B1674315) have been evaluated for carotenoid production. nih.govlancs.ac.uk In B. trispora, the choice of carbon source was found to significantly affect the final carotenoid composition, with lactose-based media favoring the accumulation of all-trans-β-carotene. lancs.ac.uk The use of low-cost carbon sources from agro-industrial waste, such as molasses, whey, and glycerol (B35011) from biodiesel production, is a key strategy to reduce production costs. mdpi.comleitir.isktu.lt For example, Sporobolomyces ruberrimus showed higher carotenoid concentration and productivity when raw glycerol was used as the carbon source compared to pure glycerol. leitir.is

Nitrogen Sources : The nitrogen source also plays a critical role in microbial growth and carotenoid synthesis. Various organic and inorganic nitrogen sources, such as yeast extract, peptone, and ammonium (B1175870) sulfate, are commonly used. sciensage.infonutrimentumetcurae.com The carbon-to-nitrogen (C/N) ratio in the medium is a crucial parameter that is often optimized to enhance carotenoid production. A high C/N ratio typically limits cell growth and channels the metabolic flux towards the synthesis of secondary metabolites, including carotenoids.

Table 2: Optimization Parameters for Carotenoid Production

| Parameter | Microorganism(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Temperature | Rhodotorula glutinis | Optimal carotenoid production at 15°C, lower than optimal growth temperature (25°C). | mdpi.com |

| Rhodotorula mucilaginosa | Production rate decreases above 30°C. | mdpi.com | |

| pH | Rhodotorula mucilaginosa | Increased cell growth and carotenoid content from pH 3.0 to 7.0. | mdpi.com |

| Rhodotorula mucilaginosa TQ21 | Optimal production at pH 5. | ktu.lt | |

| Stress Induction | Blakeslea trispora | Oxidative stress increases total carotenoid production. | mdpi.com |

| Rhodotorula yeasts | Light irradiation can increase torularhodin production. | mdpi.com | |

| Carbon Source | Sporobolomyces ruberrimus | Raw glycerol increased carotenoid concentration and productivity. | leitir.is |

| Blakeslea trispora | Lactose medium preferentially accumulated all-trans-β-carotene. | lancs.ac.uk |

Utilization of Low-Cost Substrates and Waste Materials

The economic viability of microbial carotenoid production is significantly enhanced by utilizing low-cost substrates and industrial or agricultural waste materials. semanticscholar.orgacademicjournals.org This approach not only reduces production costs but also addresses environmental concerns related to waste disposal. mdpi.com Various microorganisms, including fungi and yeasts, have demonstrated the ability to produce carotenoids, including γ-carotene, on a range of inexpensive feedstocks. mdpi.commdpi.com

The fungus Blakeslea trispora has been a focal point of research for its ability to produce carotenes using waste cooking oil (WCO) as a primary substrate. researchgate.netnih.gov In one study, fermentation of B. trispora in a medium containing WCO and corn steep liquor (CSL) yielded a high concentration of total carotenes. nih.gov The resulting carotenoid mixture was composed of 74.2% β-carotene, 23.2% γ-carotene, and 2.6% lycopene. nih.gov Another investigation using a bubble column reactor with a similar WCO and CSL medium found that mild oxidative stress could significantly boost carotene production, achieving a profile of 71% β-carotene, 26% γ-carotene, and 3% lycopene. nih.gov The use of WCO is particularly effective due to its high concentration of free unsaturated fatty acids, which are converted into acetyl-CoA, a precursor for carotenoid synthesis, through the β-oxidation cycle. nih.gov

Yeast species, particularly from the genus Rhodotorula, are also well-known producers of carotenoid mixtures that include γ-carotene. mdpi.comjmb.or.krjmb.or.kr These yeasts can be cultivated on various agro-industrial byproducts such as sugar cane molasses, raw glycerol, and corn steep liquor. ftb.com.hr For instance, when Rhodotorula toruloides is cultivated on wheat straw hydrolysate, γ-carotene is identified as one of the main carotenoids produced, alongside β-carotene, torulene, and torularhodin. mdpi.com Similarly, strains of Rhodotorula glutinis have been shown to produce γ-carotene when grown on substrates like hydrolyzed mung bean waste flour. mdpi.com

The table below summarizes findings from studies utilizing waste materials for the production of carotene profiles containing this compound.

| Microorganism | Substrate(s) | Key Findings | γ-Carotene Content (% of Total Carotenes) | Reference(s) |

| Blakeslea trispora | Waste Cooking Oil (WCO), Corn Steep Liquor (CSL) | Oxidative stress induced by WCO hydroperoxides enhanced carotene production. | 23.2% | nih.gov |

| Blakeslea trispora | Waste Cooking Oil (WCO), Corn Steep Liquor (CSL) | Mild oxidative stress in a bubble column reactor significantly increased carotene yield. | 26% | nih.gov |

| Rhodotorula toruloides | Wheat Straw Hydrolysate | γ-Carotene was identified as one of the main carotenoids produced. | Not specified | mdpi.com |

Genetic Engineering and Metabolic Engineering Approaches

To enhance the yield and tailor the composition of carotenoids like γ-carotene, researchers have increasingly turned to genetic and metabolic engineering. These strategies involve the targeted modification of an organism's biosynthetic pathways to increase the flow of precursor molecules towards the desired product, block competing pathways, and overcome rate-limiting steps. mdpi.com By manipulating the genes responsible for carotenoid synthesis, it is possible to develop microbial strains that are highly efficient and specialized producers.

Gene Overexpression and Pathway Manipulation

Overexpressing key genes in the carotenoid biosynthetic pathway is a common strategy to increase production. In many fungi, the synthesis of β-carotene from lycopene involves a bifunctional enzyme, lycopene cyclase/phytoene (B131915) synthase, encoded by genes such as crtYB or carRA. mdpi.comuniprot.org This enzyme first catalyzes the cyclization of lycopene to the monocyclic γ-carotene, followed by a second cyclization to form the bicyclic β-carotene. uniprot.org

Pathway manipulation can also involve blocking or down-regulating competing metabolic branches. In Rhodotorula glutinis, γ-carotene is an intermediate in a pathway that competes with torulene synthesis. nih.gov The crtYB gene in this yeast favors the formation of bicyclic β-carotene over the monocyclic products that lead to torularhodin. mdpi.comnih.gov Therefore, manipulating the expression or specificity of this lycopene cyclase can alter the ratio of γ-carotene to other carotenoids, shifting the final product profile. mdpi.com Similarly, in the bacterium Deinococcus radiodurans, deleting the crtI gene, which encodes phytoene desaturase, effectively blocked the pathway at phytoene, preventing its conversion to downstream carotenoids like lycopene and γ-carotene, demonstrating how gene deletion can redirect metabolic flux. jmb.or.kr

Targeting Rate-Limiting Enzymes (e.g., Phytoene Synthase, Lycopene Cyclases)

Lycopene cyclases are another critical control point, as they determine the fate of lycopene, a key branch point in the pathway. biorxiv.org Lycopene β-cyclase (LCYB) adds β-rings to the linear lycopene molecule. The first cyclization converts lycopene to γ-carotene, and the second converts γ-carotene to β-carotene. biorxiv.orgbiorxiv.org The efficiency of these two sequential reactions can influence the accumulation of γ-carotene. For example, chemical inhibition of lycopene cyclases in tomato has been shown to lead to an accumulation of lycopene and its immediate precursors, including γ-carotene, suggesting that the second cyclization step can be a bottleneck. biorxiv.orgbiorxiv.org Engineering the lycopene cyclase enzyme to favor the first cyclization (producing γ-carotene) over the second (producing β-carotene) could be a strategy for developing strains that specifically accumulate γ-carotene. The bifunctional nature of the CrtYB enzyme in organisms like Xanthophyllomyces dendrorhous integrates both the initial rate-limiting step (phytoene synthase) and the final cyclization steps (lycopene cyclase) into a single protein, making it a powerful target for engineering the entire pathway. uniprot.org

Strain Development for Specific Carotenoid Profiles

Developing microbial strains for the targeted production of specific carotenoids involves a combination of classical mutagenesis, adaptive evolution, and rational metabolic engineering. nih.gov The goal is to create a production host with a carotenoid profile skewed towards the desired compound, such as γ-carotene.

Some microorganisms naturally produce profiles rich in monocyclic carotenoids. For example, the bacterium Rhodococcus erythropolis naturally synthesizes γ-carotene and 4-keto-gamma-carotene. nih.govresearchgate.net Such organisms serve as valuable starting points for further engineering. In one study, R. erythropolis was engineered to produce aryl carotenoids by introducing a desaturase gene, demonstrating how a native γ-carotene producer can be modified to create novel carotenoid profiles. nih.gov

In yeasts like Rhodotorula, the native carotenoid profile typically includes a mixture of β-carotene, γ-carotene, torulene, and torularhodin. jmb.or.krjmb.or.krcdnsciencepub.com The relative amounts of these compounds can be influenced by culture conditions and genetic background. cdnsciencepub.com For example, a significant positive correlation has been observed between the production of γ-carotene and β-carotene, while a negative correlation exists between β-carotene and torulene, suggesting a metabolic branch point at γ-carotene. cdnsciencepub.com By selecting or engineering strains that enhance the pathway towards β-carotene, the flux through γ-carotene is inherently affected. Conversely, engineering efforts aimed at producing torulene might involve down-regulating the cyclization of γ-carotene to β-carotene. The development of a β-carotene-accumulating strain of Rhodotorula glutinis involved overexpressing the crtYB gene, which was noted to favor the production of bicyclic β-carotene over the monocyclic γ-carotene that leads to the competing torularhodin pathway. mdpi.comnih.gov This highlights how strain development for one carotenoid directly impacts the metabolic flux through intermediates like γ-carotene.

The table below provides examples of genetic modifications and their impact on carotenoid profiles.

| Organism | Genetic Modification | Objective/Outcome | Impact on γ-Carotene | Reference(s) |

| Saccharomyces cerevisiae | Overexpression of crtYB and crtI from X. dendrorhous | Establish β-carotene production pathway | Produced as a necessary intermediate for β-carotene synthesis. | asm.org |

| Rhodotorula glutinis | Overexpression of pathway genes including crtYB | Enhance β-carotene production | The crtYB gene favors the conversion of γ-carotene to β-carotene, reducing its accumulation as a final product in this context. | mdpi.comnih.gov |

| Deinococcus radiodurans | Deletion of crtI (phytoene desaturase) | Block carotenoid synthesis downstream of phytoene | Production of γ-carotene was prevented by blocking the pathway at an earlier stage. | jmb.or.kr |

| Rhodococcus erythropolis | Heterologous expression of crtU (desaturase) in a native γ-carotene producer | Produce aryl carotenoids (chlorobactene) | Utilized the native γ-carotene pathway as a precursor source. | nih.gov |

Advanced Analytical Methodologies for Gamma Carotene Research

Chromatographic Separation Techniques

Chromatography is the cornerstone of carotenoid analysis, providing the means to separate these structurally similar and often isomeric compounds from complex mixtures. The choice of chromatographic technique depends on the research goals, ranging from rapid screening to high-resolution separation for precise quantification.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of carotenoids, including γ-carotene. oup.com Reversed-phase columns, particularly C18 and C30, are the most common stationary phases used for separating carotenoids. oup.commdpi.com The C30 column is often preferred for its enhanced ability to resolve geometric isomers of carotenoids. An efficient gradient elution system is typically developed to achieve reliable separation of major and minor carotenoids and their isomers. oup.comnih.gov Mobile phases commonly consist of mixtures of organic solvents like acetonitrile, methanol, and ethyl acetate. ifmo.ru Detection is most often accomplished using a photodiode array (PDA) detector, which provides spectral information across a range of wavelengths, or mass spectrometry (MS) for more definitive identification. oup.comnih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering improved resolution, higher sensitivity, and substantially shorter analysis times. researchgate.net This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. researchgate.net For carotenoid analysis, UHPLC methods can separate a complex mixture of pigments in under 10 minutes, a fraction of the time required for traditional HPLC methods. researchgate.net The enhanced peak resolution provided by UHPLC is particularly advantageous for separating structurally similar isomers of γ-carotene from other carotenoids. researchgate.net

Table 1: Comparison of HPLC and UHPLC Parameters for Carotenoid Analysis

| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column Type | C18, C30 | Zorbax Eclipse Plus C18, Acquity UPC2 HSS C18 SB |

| Particle Size | 3-5 µm | < 2 µm |

| Column Dimensions | 4.6 x 250 mm | 2.1 x 50 mm, 3.0 x 150 mm |

| Mobile Phase | Acetonitrile, Methanol, Ethyl Acetate, Methyl tert-butyl ether | Acetonitrile, Methanol, Ethyl Acetate |

| Elution Mode | Gradient | Gradient |

| Analysis Time | 20-30 minutes | < 10 minutes |

| Resolution | Good | Excellent |

| Sensitivity | Good | High |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method that is well-suited for the initial screening and semi-quantitative analysis of carotenoids like γ-carotene. researchgate.netsemanticscholar.org The technique involves spotting a sample extract onto a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a plate. semanticscholar.orguoradea.ro The plate is then developed in a sealed chamber with a suitable solvent system (mobile phase), which moves up the plate by capillary action, separating the components of the sample based on their differential affinities for the stationary and mobile phases. uoradea.ro

For carotenoid separation, common mobile phases include mixtures of petroleum ether, acetone, and hexane. researchgate.netakjournals.com After development, the separated carotenoids appear as colored spots. Identification can be made by comparing the retardation factor (Rf) values of the sample spots with those of authentic standards. uoradea.ro For quantification, densitometry can be employed to measure the intensity of the spots. researchgate.net TLC is particularly useful for rapid screening of a large number of samples and for preparative work to isolate specific carotenoids for further analysis. researchgate.net

Table 2: TLC Systems for Carotenoid Separation

| Stationary Phase | Mobile Phase | Application |

| Silica Gel F254 | Acetone-Water (9:1) | Separation of tomato carotenoids semanticscholar.orguoradea.ro |

| MgO-hyflosupercel-cellulose (10:9:1) | n-hexane-isopropanol-methanol (100:2:0.2) | Separation of β-carotene and lycopene (B16060) in tomatoes akjournals.com |

| Silica Gel | Petroleum Ether, Acetone, Hexane | General carotenoid analysis researchgate.netakjournals.com |

Supercritical Fluid Chromatography (SFC) is a powerful analytical technique that combines the advantages of both gas and liquid chromatography. It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. lu.se SFC is considered a "green" technology due to the reduced use of organic solvents. lu.se For carotenoid analysis, SFC offers rapid separations and unique selectivity compared to HPLC. lu.sebohrium.com

The separation in SFC is influenced by parameters such as pressure, temperature, and the composition of the co-solvent (often an alcohol mixed with carbon dioxide). lu.sebohrium.com By carefully controlling these parameters, the solvating power of the supercritical fluid can be tuned to achieve optimal separation of complex carotenoid mixtures. SFC has been successfully applied to the simultaneous determination of multiple carotenoids in dietary supplements, with analysis times often being shorter than 10 minutes. bohrium.com The use of coupled columns, such as a C18 and a 2-ethyl pyridine (B92270) column in series, can further enhance the separation of carotenoids. lu.se

The extraction and purification of γ-carotene from its natural sources are critical steps that precede any chromatographic analysis. A good extraction procedure should efficiently release all carotenoids from the food matrix into solution without causing their degradation. service.gov.uk Carotenoids are susceptible to degradation by light, heat, and oxygen, so all procedures should be performed under low illumination and at reduced temperatures. researchgate.net

The process typically begins with the homogenization of the sample followed by extraction with an organic solvent or a mixture of solvents, such as hexane/acetone. ijnc.ir To remove interfering lipids like chlorophylls (B1240455) and triglycerides, a saponification step is often included, which involves treating the extract with an alkali solution, such as methanolic potassium hydroxide. akjournals.com

Following extraction and saponification, the carotenoids are partitioned into a solvent that is compatible with the subsequent chromatographic steps. service.gov.uk Further purification can be achieved using open column chromatography with adsorbents like silica gel or magnesium oxide. researchgate.netnih.gov The fractions containing the carotenoids of interest are collected and can be concentrated before instrumental analysis.

Spectroscopic and Spectrometric Characterization

While chromatography provides excellent separation, the definitive identification of γ-carotene relies on spectroscopic and spectrometric techniques. These methods provide information about the molecular weight and structural features of the analyte.

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the analysis of carotenoids. nih.gov It combines the separation capabilities of HPLC or UHPLC with the sensitive and selective detection provided by MS. nih.gov Ionization of carotenoids for MS analysis is commonly achieved using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). nih.gov For carotenes like γ-carotene, ESI often results in the formation of a molecular ion (M⁺). nih.gov

Tandem mass spectrometry (MS/MS) provides even greater structural information by subjecting the molecular ion to collision-induced dissociation (CID), which breaks the molecule into characteristic fragment ions. researchgate.net The fragmentation pattern can help to distinguish between different carotenoid isomers. For instance, γ-carotene can be distinguished from its isomers, α-carotene and β-carotene, by monitoring specific daughter ions produced during MS/MS analysis. researchgate.net Selected reaction monitoring (SRM) is a quantitative MS/MS technique where specific precursor-to-product ion transitions are monitored, offering high selectivity and sensitivity for the quantification of target analytes in complex matrices. researchgate.net

Table 3: Mass Spectrometric Data for γ-Carotene

| Parameter | Value |

| Molecular Formula | C₄₀H₅₆ |

| Molecular Weight | 536.43765 g/mol |

| Ionization Mode | Positive |

| Ion Type | [M]⁺ |

| Precursor Ion (m/z) | 536.43765 massbank.eu |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS)

Ionization Techniques (ESI, APCI)

The choice of ionization technique is critical for the successful mass spectrometric analysis of carotenoids. For gamma-carotene, a non-polar hydrocarbon, Atmospheric Pressure Chemical Ionization (APCI) is often preferred over Electrospray Ionization (ESI). nih.govresearchgate.net

Electrospray Ionization (ESI): While ESI is a versatile ionization method, it is generally more suitable for polar and charged molecules. For non-polar carotenes like this compound, ESI may result in the formation of radical molecular ions (M+•). nih.gov However, its efficiency in ionizing hydrocarbon carotenes can be limited, especially in negative ion mode. researchgate.netresearchgate.net

Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique that is particularly well-suited for the analysis of less polar compounds like this compound. nih.govresearchgate.net In positive ion mode, APCI typically yields protonated molecules ([M+H]+), while in negative ion mode, it can generate molecular radical anions (M-•). nih.gov This ability to produce both positive and negative ions provides complementary structural information. nih.gov The ionization process in APCI is less prone to matrix effects compared to ESI, which is advantageous when analyzing complex biological extracts.

Fragmentation Patterns for Structural Information

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, providing valuable structural information for the identification of this compound and its differentiation from isomers. The fragmentation patterns are highly dependent on the ionization mode (positive or negative) and the collision energy used.

In positive ion APCI-MS/MS , the fragmentation of the protonated this compound molecule ([M+H]+) can be complex. While no single fragment ion uniquely identifies this compound from its isomers like lycopene, α-carotene, and β-carotene, a combination of product ions can be informative. nih.gov Common fragmentations include the loss of toluene (B28343) (92 u) and other neutral losses from the polyene chain. nih.gov For carotenoids with a ψ-end group like this compound, product ions resulting from the elimination of 69 u and 137 u from the molecular ion can be observed. nih.gov

Negative ion APCI-MS/MS has proven to be particularly powerful for distinguishing between carotene isomers. nih.govresearchgate.net The fragmentation of the this compound radical anion (M-•) yields a characteristic set of product ions. Key fragment ions for this compound in negative ion mode include m/z 467, which corresponds to the elimination of a terminal isoprene (B109036) group from the acyclic end, similar to lycopene. nih.govresearchgate.net Additionally, fragment ions at m/z 203 and m/z 269 are indicative of the β-ionone ring, a feature shared with β-carotene. nih.govresearchgate.net The presence of ions characterizing both the acyclic terminus and the β-ionone ring allows for the differentiation of this compound from its isomers. nih.govresearchgate.net

| Ionization Mode | Precursor Ion | Key Fragment Ions (m/z) | Structural Significance | Reference |

|---|---|---|---|---|

| Positive Ion | [M+H]+ | [M-92]+, [M-69]+, [M-137]+ | Loss of toluene, fragmentation of the ψ-end group | nih.govnih.gov |

| Negative Ion | M-• | 467, 269, 203 | Elimination of a terminal isoprene group (acyclic end), fragments containing the β-ionone ring | nih.govresearchgate.net |

UV-Visible Spectroscopy with Photodiode Array Detection (DAD)

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for the analysis of carotenoids, owing to their extensive systems of conjugated double bonds which absorb light in the visible region. seiken-site.or.jpresearchgate.net When coupled with High-Performance Liquid Chromatography (HPLC), a Photodiode Array (DAD) or Diode Array Detector (DAD) provides UV-Vis spectra for each eluting compound, which is crucial for the identification and quantification of this compound. seiken-site.or.jpresearchgate.net

The UV-Vis spectrum of this compound exhibits a characteristic shape with three absorption maxima (λmax). fdbio-rptu.de The positions of these maxima are influenced by the length of the chromophore and the presence of cyclic end groups. The fine structure of the spectrum, including the shape of the peaks and the presence of shoulders, can also provide clues for identification. The combination of retention time from the HPLC separation and the full UV-Vis spectrum from the DAD is a powerful tool for the tentative identification of this compound in complex mixtures before confirmation by mass spectrometry. seiken-site.or.jpresearchgate.net

| Carotenoid | Typical Chromophore | Absorption Maxima (nm) in Hexane | Reference |

|---|---|---|---|

| Lycopene | 11 conjugated double bonds (acyclic) | 446, 472, 505 | fdbio-rptu.de |

| This compound | 10 conjugated double bonds (one β-ring) | ~437, 462, 494 | fdbio-rptu.de |

| Beta-Carotene (B85742) | 11 conjugated double bonds (two β-rings) | 453, 481 | fdbio-rptu.de |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, including carotenoids. yale.edu While MS provides information on molecular weight and fragmentation, NMR allows for the determination of the precise connectivity of atoms within the molecule.

1H NMR (Proton NMR) provides detailed information about the chemical environment of the hydrogen atoms in this compound. The chemical shifts, coupling constants, and integration of the proton signals in the olefinic and aliphatic regions of the spectrum allow for the assignment of protons to specific positions in the polyene chain and the end groups. yale.edu

13C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon signals are indicative of the type of carbon atom (e.g., sp2 hybridized carbons in the polyene chain, sp3 hybridized carbons in the ring).

2D NMR techniques , such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in establishing the connectivity between protons and their spatial proximity, which is essential for the unambiguous assignment of all signals and the confirmation of the stereochemistry of the molecule. yale.edu Although obtaining high-quality NMR data for carotenoids can be challenging due to their limited solubility and the potential for degradation, it remains the gold standard for definitive structure confirmation.

Raman Spectroscopy for Molecular Structure and Isomer Discrimination

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure and isomeric composition of carotenoids. bohrium.cominnoscience.ru It is particularly sensitive to the C=C and C-C stretching vibrations of the polyene chain, which are the most prominent features in the Raman spectra of carotenoids. mdpi.com

The positions and relative intensities of the Raman bands are highly sensitive to the length of the conjugated system and the structure of the end groups. bohrium.cominnoscience.ru This makes Raman spectroscopy a valuable tool for distinguishing between different carotenoids, including isomers like this compound, alpha-carotene, and beta-carotene. bohrium.com Furthermore, specific bands in the Raman spectrum can serve as markers for the presence of cis-isomers, allowing for the investigation of the geometric isomerism of this compound. researchgate.net The non-destructive nature of Raman spectroscopy and its ability to be used with very small sample sizes are significant advantages.

| Vibrational Mode | Wavenumber Range (cm-1) | Structural Information | Reference |

|---|---|---|---|

| ν1 (C=C stretching) | ~1520 | Correlates with the length of the conjugated π-electron system | mdpi.com |

| ν2 (C-C stretching) | ~1160 | Sensitive to the polyene chain conformation | mdpi.com |

| ν3 (C-H in-plane bending) | ~1000 | Related to methyl groups attached to the polyene chain | mdpi.com |

Computational Approaches in Analytical Studies

Computational chemistry has become an indispensable tool in modern analytical research, providing theoretical insights that complement experimental data and aid in the interpretation of complex spectra.

Density Functional Theory (DFT) for Spectral Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. In the context of this compound research, DFT calculations are employed to predict various molecular properties, including optimized geometries, vibrational frequencies, and electronic transitions. nih.gov

By calculating the theoretical Raman and IR spectra of this compound, researchers can compare these predictions with experimental data to confirm spectral assignments and gain a deeper understanding of the relationship between molecular structure and spectral features. nih.gov DFT calculations have been successfully used to show that the position of the C=C stretching band in the Raman spectrum is primarily dependent on the number of conjugated C=C bonds. nih.gov This theoretical approach is also valuable for studying the effects of isomerization and substitution on the vibrational spectra of carotenoids. nih.gov

Genetic Regulation of Gamma Carotene Biosynthesis

Transcriptional and Post-Transcriptional Control of Carotenogenic Genes

Carotenoid biosynthesis is dynamically regulated throughout an organism's life cycle, responding to both developmental and environmental signals. bioone.org This regulation occurs at various stages, including transcription, post-transcription, modulation of enzyme activity, and feedback mechanisms involving the final carotenoid products or their precursors. mdpi.com

Carotenogenic genes are primarily encoded in the nuclear genome of plants, and their protein products are subsequently targeted to plastids, where carotenoid synthesis takes place. semanticscholar.org Transcriptional regulation is a fundamental mechanism controlling carotenogenesis in plastids, particularly in response to light. semanticscholar.orgmdpi.com Beyond transcriptional control, post-translational modifications, such as those mediated by phytochrome, also play a role in regulating the activity of key enzymes like phytoene (B131915) synthase (PSY). semanticscholar.org The accumulation of carotenoids in specific organs depends on the balance between synthesis and degradation rates, which are regulated at both transcriptional and post-transcriptional levels across various plant tissues, including photosynthetic tissues, fruits, flowers, seeds, and roots. mdpi.com

Regulation of Phytoene Synthase (PSY) Gene Expression and Splice Variants

Phytoene synthase (PSY) is recognized as the first committed and frequently rate-limiting enzyme in the carotenoid biosynthesis pathway. nih.govhst-j.orgfrontiersin.orgmdpi.com Its activity is a primary determinant of the metabolic flux towards carotenoids. frontiersin.orgmdpi.com Consequently, PSY expression and activity are extensively regulated through diverse mechanisms at epigenetic, transcriptional, post-transcriptional, and post-translational levels. frontiersin.org

While many plant taxa possess a small family of PSY genes, certain species like Arabidopsis thaliana predominantly feature a single PSY gene. nih.gov In such cases, the plant compensates for this monogenic situation through the differential expression of alternative splice variants (ASVs). nih.gov For instance, Arabidopsis expresses two main splice variants:

ASV1: Contains a long 5' untranslated region (5'UTR) and is involved in developmentally regulated carotenoid formation, such as during de-etiolation (the process of greening in dark-grown seedlings upon light exposure). nih.gov The long 5'UTR of ASV1 can attenuate translational activity in response to high carotenoid pathway fluxes, functioning as a potential flux sensor. nih.gov

ASV2: Possesses a short 5'UTR and is preferentially induced when a rapid increase in carotenoid pathway flux is required, for example, under salt stress or sudden changes in light intensity. nih.gov The absence of the translation-inhibitory structure in ASV2's short 5'UTR allows it to bypass translational inhibition, facilitating quick increases in pathway fluxes. nih.gov

This 5'UTR-mediated translational control mechanism identified in Arabidopsis is not observed in the PSY1 5'UTR of rice (Oryza sativa), which aligns with the prevalence of transcriptional control mechanisms in plant taxa that have multiple PSY genes. nih.gov Furthermore, feedback regulation by downstream carotenoids or their degraded products can negatively influence PSY transcription or protein levels. hst-j.orgfrontiersin.org For example, a lack of β-carotene can lead to increased activity of upstream enzymes in the carotenoid biosynthesis pathway. hst-j.org

Modulation by Lycopene (B16060) β-Cyclase (LCYB) Gene Expression